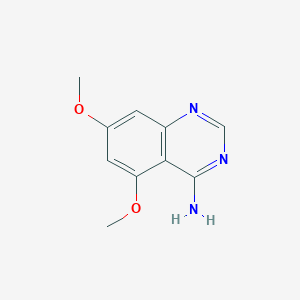
5,7-Dimethoxyquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethoxyquinazolin-4-amine is a heterocyclic aromatic compound belonging to the quinazoline family It is characterized by the presence of two methoxy groups at the 5th and 7th positions and an amine group at the 4th position on the quinazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxyquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide, leading to the formation of the quinazoline ring. This intermediate is then subjected to chlorination using phosphoryl chloride to yield 4-chloro-5,7-dimethoxyquinazoline. Finally, the chlorine atom is displaced by an amine group through a nucleophilic substitution reaction, resulting in this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The key steps include the cyclization of precursors, chlorination, and nucleophilic substitution, with careful control of reaction conditions to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, secondary amines, and various substituted quinazolines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5,7-Dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline-based drug targeting epidermal growth factor receptor (EGFR).
Tandutinib: A quinazoline compound with activity against tyrosine kinases.
Uniqueness
5,7-Dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 5th and 7th positions enhances its solubility and bioavailability, making it a valuable scaffold for drug development .
Eigenschaften
Molekularformel |
C10H11N3O2 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
5,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C10H11N3O2/c1-14-6-3-7-9(8(4-6)15-2)10(11)13-5-12-7/h3-5H,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
XLVZHFMVYBCGAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)OC)C(=NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


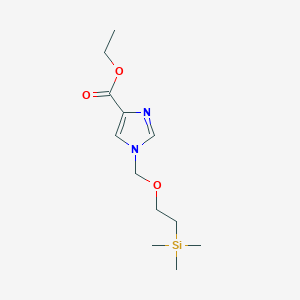
![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![5-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13667743.png)
![1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13667754.png)
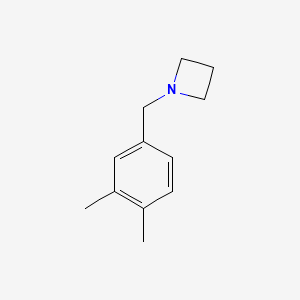

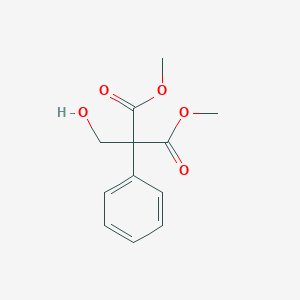
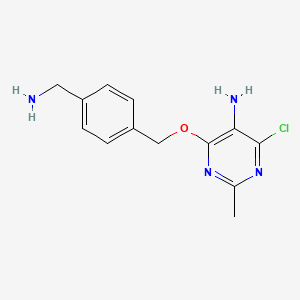
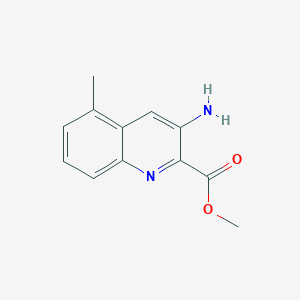
![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)
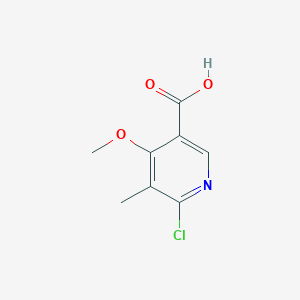
![Benzo[d]isothiazol-4-ylmethanol](/img/structure/B13667801.png)
![6-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667820.png)

